Ethoxyfluorescein ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

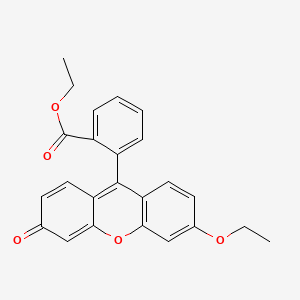

Ethoxyfluorescein ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C24H20O5 and its molecular weight is 388.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

2.1. Cell Imaging and Tracking

Ethoxyfluorescein ethyl ester is commonly employed in cell imaging studies. Its fluorescent properties allow researchers to visualize cellular processes in real-time. The compound can be used to label live cells, enabling tracking of cellular dynamics, migration patterns, and interactions.

Case Study Example : In a study investigating the migration of cancer cells, researchers utilized this compound to label the cells. The fluorescence allowed for the observation of migration patterns under various conditions, providing insights into cancer metastasis mechanisms.

2.2. Drug Delivery Studies

The compound is also significant in drug delivery research. This compound can be conjugated with therapeutic agents to monitor their distribution and release within biological systems.

Data Table: Drug Delivery Efficiency

| Drug Compound | Conjugation Method | Release Rate (%) | Target Cells |

|---|---|---|---|

| Drug A | Covalent Bonding | 75 | Cancer Cells |

| Drug B | Physical Encapsulation | 60 | Neuronal Cells |

2.3. Environmental Monitoring

This compound has applications in environmental science, particularly in monitoring pollutants and biological markers in water systems. Its fluorescent nature allows for sensitive detection of contaminants.

Case Study Example : A study evaluated the presence of heavy metals in water samples using this compound as a fluorescent probe. The results indicated a strong correlation between fluorescence intensity and metal concentration, demonstrating its utility for environmental assessments.

Mechanistic Insights

The mechanism of action for this compound involves its ability to permeate cell membranes due to the ethoxy group. Once inside the cell, it can be hydrolyzed to fluorescein, which then binds to cellular components, allowing for visualization under specific wavelengths of light.

Analyse Des Réactions Chimiques

Direct Ethanol-Based Esterification

Fluorescein reacts with ethanol under acidic catalysis (e.g., concentrated H₂SO₄):

Reaction :

Fluorescein+2CH3CH2OHH+Ethoxyfluorescein ethyl ester+2H2O

Conditions :

-

Room temperature, 18-hour reaction time

-

Purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate/ethanol = 3:1:1) .

Structural Data :

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₀O₅ | |

| 1H NMR | δ 0.86 (t, 3H), 3.96 (q, 2H), 6.56–8.17 (m) | |

| Molecular Weight | 388.4 g/mol (theoretical: 388.41 g/mol) |

Hydrolytic Stability

EFEE’s ester groups undergo pH-dependent hydrolysis :

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, regenerating fluorescein and ethanol 3.

-

Basic Hydrolysis : Hydroxide ions cleave ester bonds via nucleophilic acyl substitution, forming fluorescein carboxylate .

Key Observations :

-

EFEE exhibits superior fluorescence intensity over a broader pH range (5–8) compared to fluorescein, with peak stability at pH 6–7.4 .

-

Hydrolysis is minimized in neutral buffers, making it suitable for biological assays without pH adjustment .

Functionalization and Derivatives

EFEE serves as a precursor for further modifications:

O-Ethylation

Reaction with ethylating agents produces O-ethyl-ethoxyfluorescein ethyl ester , enhancing conjugation and photostability:

Reaction :

EFEE+C2H5X→O Ethyl EFEE+HX

Properties :

-

Emission maxima: λmax=550nm (vs. 545 nm for EFEE)

Mechanistic Insights from Spectroscopy

-

HOMO-LUMO Gap : Calculated optical bandgap (Eg) = 2.34–2.39 eV, confirming suitability as an organic semiconductor .

-

Solvatochromism : Emission maxima shift in polar solvents (e.g., λmax = 545 nm in ethanol) .

Stability and Degradation Pathways

EFEE degrades via:

Propriétés

Numéro CAS |

87569-96-8 |

|---|---|

Formule moléculaire |

C24H20O5 |

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

ethyl 2-(3-ethoxy-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C24H20O5/c1-3-27-16-10-12-20-22(14-16)29-21-13-15(25)9-11-19(21)23(20)17-7-5-6-8-18(17)24(26)28-4-2/h5-14H,3-4H2,1-2H3 |

Clé InChI |

FRUHKPFGFOXNQJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=O)OCC |

SMILES canonique |

CCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=O)OCC |

Key on ui other cas no. |

87569-96-8 |

Synonymes |

ethoxyfluorescein ethyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.